N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-12-11-13(4-5-14(12)18)19-16(20)17(6-8-21-9-7-17)15-3-2-10-22-15/h2-5,10-11H,6-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOHNTXCWDZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C17H18BrNO2S
- Molecular Weight : 380.3 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly its efficacy against various cancer cell lines. For instance, preliminary screening has shown that this compound exhibits significant cytotoxicity against HepG2 (liver carcinoma), A549 (lung adenocarcinoma), MCF7 (breast cancer), and DU145 (prostate carcinoma) cells.
Table 1: In Vitro Antitumor Activity
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The compound demonstrated inhibition rates exceeding 99% across these cell lines, with IC50 values ranging from 6.92 μM to 8.99 μM, indicating potent antitumor activity superior to standard treatments like Sunitinib .
The mechanism by which this compound exerts its effects involves inducing apoptosis through several pathways:
- Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells, leading to increased cell death.
- Apoptosis Pathway : Analysis shows that treatment with the compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, resulting in activation of caspase-3 in a concentration-dependent manner .
- Docking Studies : Molecular docking studies suggest that the compound binds effectively to farnesyltransferase, a key enzyme involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Bromine Substitution : The presence of bromine at the para position enhances the compound's lipophilicity and may improve binding affinity to biological targets.
- Thiophene Ring : The thiophene moiety contributes to the overall stability and biological activity, potentially facilitating interactions with cellular targets.
Case Studies and Research Findings
A notable study investigated the effects of this compound on HepG2 cells, revealing that it significantly alters cellular pathways related to growth and apoptosis:
- Flow Cytometry Analysis : Following treatment with varying concentrations of the compound, flow cytometry indicated a marked increase in the percentage of cells in the S phase compared to controls.
Comparison with Similar Compounds
Thiophene-Based Antiproliferative Agents
Thiophene derivatives, particularly those with sulfonamide, isoxazole, or benzothiazole moieties, exhibit potent antiproliferative activity. For example, (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) demonstrated an IC50 of 9.39 µM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) . The thiophene ring in these compounds enhances π-π stacking with biological targets, while sulfonamide groups improve solubility. In contrast, the target compound’s oxane ring may reduce metabolic degradation compared to linear enone systems.
Key Comparison:
CDK2 Inhibitors with Pyridine and Furopyridine Cores
Pyridine derivatives functionalized with thiophene substituents, such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4), exhibit CDK2 inhibition with IC50 values as low as 0.24 µM . The thiophene moiety likely contributes to kinase binding via hydrophobic interactions. However, the oxane’s flexibility may reduce binding affinity compared to planar pyridine systems.
Key Comparison:
Benzofuran-Thiophene Pyrimidine Hybrids
Compounds like 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) combine benzofuran and thiophene motifs on a pyrimidine scaffold . While biological data are unspecified, the conjugated system may improve DNA intercalation. The target compound’s oxane ring offers a saturated, non-planar structure, which could reduce cytotoxicity but improve metabolic stability.
Oxane-Containing Analog with Chlorophenoxy Group
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide shares the oxane carboxamide core with the target compound but differs in substituents (chlorophenoxy vs. bromo-methylphenyl/thiophene) . The sulfanyl methyl group in this analog may enhance redox activity, whereas the bromine in the target compound could strengthen target binding via halogen bonds.
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between oxane-4-carboxylic acid derivatives and substituted anilines). Key steps include:
- Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Optimization of solvent polarity (e.g., DMF or THF) and temperature control (0–25°C) to minimize side reactions .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by -NMR and LC-MS .
- Yield Improvement : Pre-activation of carboxylic acid derivatives and stoichiometric control of reactants (1:1.2 molar ratio) to drive reaction completion .
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?
- Analytical Techniques :
- X-ray crystallography for absolute configuration determination (if crystals are obtainable) .
- Vibrational circular dichroism (VCD) to confirm stereochemistry in solution .
- 2D-NMR (e.g., -HSQC, COSY) to resolve overlapping signals from the oxane and thiophene moieties .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy. Thiophene and bromophenyl groups may reduce aqueous solubility, requiring formulation with cyclodextrins or liposomes .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxane ring hydrolysis is a potential degradation pathway under acidic conditions .
Advanced Research Questions
Q. How do electronic effects from the 4-bromo-3-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing bromo group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) can map charge distribution and predict reactive sites .
- Experimental Validation : Compare reaction rates with analogs lacking the bromo group (e.g., N-(3-methylphenyl) derivatives) using kinetic assays .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Case Study : If in vitro assays show potent enzyme inhibition (e.g., IC = 50 nM) but poor in vivo efficacy:
- Investigate metabolic stability via liver microsome assays. The thiophene ring may undergo CYP450-mediated oxidation .
- Use deuterium labeling at metabolically vulnerable positions to prolong half-life .
- Data Reconciliation : Cross-validate results with structural analogs (e.g., furan or pyridine replacements for thiophene) to isolate pharmacophore contributions .
Q. How can computational modeling guide the design of derivatives targeting TRPV1 channels?
- Approach :
- Molecular docking (AutoDock Vina) using TRPV1 crystal structures (PDB: 3LXF) to identify binding poses. The oxane ring may occupy hydrophobic pockets .
- MD Simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions: hydrogen bonding with Arg557 and π-stacking with Tyr511 .
- Validation : Synthesize top-ranked derivatives and test in calcium flux assays using TRPV1-expressing HEK293 cells .
Q. What experimental designs mitigate confounding factors in assessing anticancer activity?
- Protocol :
- Use 3D tumor spheroids (e.g., MCF-7 breast cancer) to mimic in vivo hypoxia and drug penetration barriers .
- Pair RNA sequencing with pathway analysis (KEGG/GO) to distinguish direct targets (e.g., apoptosis genes) from off-target effects .
Key Recommendations
- Prioritize deuterated analogs to enhance metabolic stability .
- Use cryo-EM for unresolved TRPV1-ligand complexes to refine docking models .
- Cross-disciplinary collaboration (e.g., synthetic chemistry + computational biology) is critical for resolving data conflicts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
